molecular formula C18H15FN4O B2538619 2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097859-84-0

2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2538619
CAS No.: 2097859-84-0
M. Wt: 322.343
InChI Key: LGFKOUACOLTXGC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is a synthetic small molecule organic compound of significant interest in medicinal chemistry and biochemical research. This acetamide derivative features a 4-fluorophenyl group and a complex heteroaromatic system comprising pyridine and pyrazine rings, a structural motif commonly associated with bioactive molecules . Compounds with similar pyridine and pyrazine scaffolds have been investigated for their interactions with various enzyme targets, including kinases, and some have been studied as potential modulators of coagulation factors like prothrombin in research settings . Its molecular architecture suggests potential utility as a key intermediate or a pharmacological probe in drug discovery programs. The fluorophenyl moiety can influence the compound's electronic properties, lipophilicity, and overall bioavailability, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to use this compound to explore its specific mechanism of action and unlock its full potential in scientific investigations.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-15-3-1-13(2-4-15)11-17(24)23-12-16-18(22-10-9-21-16)14-5-7-20-8-6-14/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFKOUACOLTXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazinyl and pyridinyl intermediates, followed by their coupling with the fluorophenyl acetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Aromatic Substituent Effects
  • Fluorophenyl vs. The dihedral angle between the bromophenyl and pyrazine rings (54.6°) suggests moderate conjugation disruption, whereas the fluorophenyl analog may exhibit closer planarity due to fluorine’s smaller size .
  • Chlorophenyl Derivatives : Compounds like 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide () introduce electronegative chlorine and sulfur atoms, which could enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility compared to fluorophenyl analogs .
Heterocyclic Core Variations
  • Pyrido-Pyrazine Systems : N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine () incorporates a fused pyrido-pyrazine core, increasing rigidity and π-surface area for target engagement. This contrasts with the simpler pyrazine-pyridine scaffold in the target compound, which may offer greater conformational flexibility .

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Key Substituents Reference
Target Compound Not Reported ~2.5 4-Fluorophenyl, Pyridine -
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 433–435 2.8 Bromophenyl
N-(5-(4-Fluorophenyl)pyrazin-2-yl)acetamide Not Reported 1.9 Fluorophenyl
Example 83 (Chromenone derivative) 302–304 4.1 Fluorophenyl, Chromenone
  • Solubility : Fluorophenyl derivatives generally exhibit higher solubility in organic solvents compared to bromo- or chloro-substituted analogs due to reduced halogen size .
  • Photophysical Properties : TD-DFT studies on N-(5-(4-fluorophenyl)pyrazin-2-yl)acetamide (F-Clmd) reveal localized excitations on the pyrazine ring, suggesting fluorescence properties useful in imaging .

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